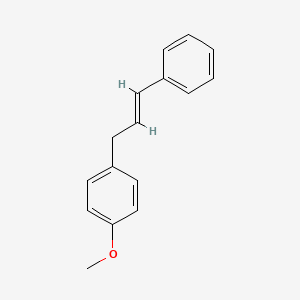
4-Cinnamylanisole
Descripción
4-Cinnamylanisole (4-methoxycinnamylbenzene) is an aromatic ether characterized by a methoxy group (-OCH₃) at the para position of a benzene ring, coupled with a cinnamyl (3-phenylallyl) substituent. This structure confers unique physicochemical properties, including moderate lipophilicity and stability, making it relevant in synthetic chemistry, fragrance formulation, and pharmaceutical intermediates. The methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitutions, while the cinnamyl moiety contributes to π-π stacking interactions and conjugation effects .
Propiedades
Fórmula molecular |
C16H16O |
|---|---|
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
1-methoxy-4-[(E)-3-phenylprop-2-enyl]benzene |
InChI |
InChI=1S/C16H16O/c1-17-16-12-10-15(11-13-16)9-5-8-14-6-3-2-4-7-14/h2-8,10-13H,9H2,1H3/b8-5+ |
Clave InChI |
YOQSGGRAQLYWLP-VMPITWQZSA-N |
SMILES |
COC1=CC=C(C=C1)CC=CC2=CC=CC=C2 |
SMILES isomérico |
COC1=CC=C(C=C1)C/C=C/C2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Comparison with Analogous Compounds
Substituent Effects on Aromatic Systems
4-Cinnamylanisole vs. Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) :
Anethole, a naturally occurring compound in anise and fennel, shares the methoxy group but differs in the allyl substituent (propene vs. cinnamyl). The cinnamyl group in this compound increases molecular weight (MW: ~238.3 g/mol) compared to anethole (MW: 148.2 g/mol), enhancing hydrophobicity (logP: ~3.8 vs. 2.9) .- This compound vs. Eugenol (4-allyl-2-methoxyphenol): Eugenol’s hydroxyl group at the ortho position introduces hydrogen-bonding capacity, increasing water solubility (logP: ~2.3) but reducing thermal stability compared to this compound. The absence of a hydroxyl group in this compound minimizes oxidative degradation .
Functional Group Analogues
- Nitro and Amino Derivatives: Compounds like 4-nitrobenzylamine () and 4-aminoquinoline derivatives () highlight how electron-withdrawing (-NO₂) or electron-donating (-NH₂) groups alter reactivity. This compound’s methoxy group acts as an electron donor, directing electrophilic substitutions to the ortho/para positions, whereas nitro groups deactivate the ring .
Physicochemical Properties and Analytical Data
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 238.3 | ~3.8 | 45–48 | <0.1 (water) |
| Anethole | 148.2 | ~2.9 | 20–22 | 0.05 (water) |
| Eugenol | 164.2 | ~2.3 | −7.5 | 2.46 (water) |
| 4-Nitrobenzylamine | 152.1 | ~1.2 | 110–112 | 1.5 (water) |
Data derived from structural analogs and computational predictions .
Analytical Characterization
- UPLC-MS/MS : As per , phenyl-containing analogs like this compound are analyzed using reverse-phase chromatography (C18 column) with ESI+ ionization. Retention time: ~6.2 min (vs. 5.8 min for anethole) .
- NMR : Distinctive signals include δ 3.85 ppm (singlet, -OCH₃) and δ 6.2–7.5 ppm (cinnamyl protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


